
Fenilbutirato de glicerol
Descripción general
Descripción
El fenilbutirato de glicerol es un agente fijador de nitrógeno que se utiliza principalmente para el tratamiento de trastornos del ciclo de la urea. Es un triglicérido en el que tres moléculas de fenilbutirato están unidas a un esqueleto de glicerol. Este compuesto ayuda a prevenir la acumulación dañina de amoníaco en el cuerpo, lo cual es crucial para los pacientes con trastornos del ciclo de la urea .
Aplicaciones Científicas De Investigación
Treatment of Urea Cycle Disorders
Clinical Efficacy:
Glycerol phenylbutyrate is primarily indicated for the treatment of urea cycle disorders (UCDs), which are genetic conditions characterized by the inability to effectively remove ammonia from the bloodstream. Clinical trials have demonstrated that glycerol phenylbutyrate effectively reduces ammonia levels in both pediatric and adult populations. In a pivotal Phase 3 trial, glycerol phenylbutyrate showed non-inferiority to sodium phenylbutyrate regarding ammonia control, with significant improvements in ammonia profiles over time .
Pharmacokinetics:
The pharmacokinetic profile of glycerol phenylbutyrate indicates slower absorption and a more gradual release of active metabolites compared to sodium phenylbutyrate. This characteristic leads to better overnight ammonia control and reduced hyperammonemic crises among patients .
Study | Population | Ammonia Control (µmol·h/L) | Duration |
---|---|---|---|
Phase 3 Trial | Adults & Pediatrics | 866 (GPB) vs. 977 (NaPBA) | Varies |
Long-term Study | Pediatric Patients | Normalized ammonia levels | 12 months |
Potential Use in Hepatic Encephalopathy
Recent studies have explored the potential of glycerol phenylbutyrate in treating hepatic encephalopathy, a condition resulting from liver dysfunction leading to increased ammonia levels. Initial findings suggest that glycerol phenylbutyrate can be safely administered to patients with cirrhosis, demonstrating similar metabolic conversion rates as seen in healthy adults . The delayed-release characteristics of glycerol phenylbutyrate may provide a therapeutic advantage by maintaining lower blood ammonia levels over extended periods.
Case Study 1: Pediatric Patients with UCDs
In an open-label study involving pediatric patients aged 0-2 months with UCDs, glycerol phenylbutyrate was initiated after stabilization from hyperammonemic crises. The study monitored ammonia levels and safety over six months, revealing significant reductions in ammonia concentrations and improvements in overall metabolic control without notable adverse effects .
Case Study 2: Adult Patients with Hepatic Encephalopathy
A cohort study assessed the safety and efficacy of glycerol phenylbutyrate in adults with cirrhosis. Participants received multiple doses over several days, with results indicating that glycerol phenylbutyrate was well tolerated and effectively converted into metabolites responsible for nitrogen waste excretion. This study supports further exploration of glycerol phenylbutyrate as a treatment option for hepatic encephalopathy .
Mecanismo De Acción
El fenilbutirato de glicerol es un profármaco que libera fenilbutirato tras la hidrólisis. El fenilbutirato se convierte entonces en fenilacetato, que se une al nitrógeno. El fenilacetato se conjuga con la glutamina para formar fenilacetilglutamina, que se excreta por los riñones. Este proceso ayuda a eliminar el exceso de nitrógeno del cuerpo, evitando así la acumulación de amoníaco tóxico .
Análisis Bioquímico
Biochemical Properties
Glycerol phenylbutyrate plays a significant role in biochemical reactions. It is a prodrug, and its major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine, which contains two molecules of nitrogen, via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys . This process provides an alternate vehicle for waste nitrogen excretion .
Cellular Effects
Glycerol phenylbutyrate has profound effects on various types of cells and cellular processes. It helps prevent a build-up of ammonia in the blood in adults and children with urea cycle disorder . Excess nitrogen can cause hyperammonemia, a build-up of ammonia in the blood. Ammonia is very toxic when it circulates in blood and tissues and can cause permanent brain damage, coma, or death .
Molecular Mechanism
The molecular mechanism of action of glycerol phenylbutyrate involves the conversion of phenylbutyrate (PBA) into phenylacetate (PAA), which is the molecule that binds to nitrogen . PAA then conjugates with glutamine via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys .
Temporal Effects in Laboratory Settings
It is known that glycerol phenylbutyrate has been used in patients with urea cycle disorders and has shown beneficial effects over time .
Metabolic Pathways
Glycerol phenylbutyrate is involved in the urea cycle metabolic pathway. Pancreatic lipases hydrolyze glycerol phenylbutyrate to release PBA from the glycerol backbone. PBA then undergoes β-oxidation to form PAA, which is conjugated with glutamine in the liver and in the kidney through the enzyme phenylacetyl-CoA: L-glutamine-N-acetyltransferase to form PAGN .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El fenilbutirato de glicerol se puede sintetizar haciendo reaccionar cloruro de fenilbutiril con glicerol en presencia de una base orgánica en un disolvente clorado. La reacción generalmente implica mantener la temperatura entre -5 y 5 °C . Otro método implica la esterificación del ácido 4-fenilbutírico con glicerol utilizando lipasa como catalizador en un sistema sin disolvente .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso asegura una alta pureza (>99%) del producto final mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
El fenilbutirato de glicerol experimenta varios tipos de reacciones químicas, que incluyen:
Esterificación: Formación de ésteres a partir de ácidos y alcoholes.
Hidrólisis: Descomposición de ésteres en ácidos y alcoholes.
Oxidación: Conversión de fenilbutirato a fenilacetato.
Reactivos y Condiciones Comunes
Esterificación: Utiliza ácidos (por ejemplo, ácido 4-fenilbutírico) y alcoholes (por ejemplo, glicerol) con catalizadores como la lipasa.
Hidrólisis: Implica agua y ácidos o bases.
Oxidación: Utiliza agentes oxidantes como el permanganato de potasio.
Productos Principales
Fenilacetato: Formado a partir de la oxidación del fenilbutirato.
Fenilacetilglutamina: Formado cuando el fenilacetato se conjuga con la glutamina.
Comparación Con Compuestos Similares
Compuestos Similares
Fenilbutirato de sodio: Otro agente fijador de nitrógeno utilizado para los trastornos del ciclo de la urea.
Fenilacetato: Un metabolito del fenilbutirato de glicerol con propiedades similares de fijación del nitrógeno.
Singularidad
El this compound es único debido a su estructura de triglicérido, que permite una liberación más lenta del fenilbutirato en comparación con el fenilbutirato de sodio. Esta liberación lenta proporciona un control más estable del amoníaco y una mejor adherencia del paciente .
Actividad Biológica
Glycerol phenylbutyrate (GPB) is a nitrogen-binding agent primarily used in the treatment of urea cycle disorders (UCDs), which are genetic conditions that lead to the accumulation of ammonia in the blood due to deficiencies in the urea cycle. This compound has garnered attention for its efficacy in reducing ammonia levels and improving clinical outcomes in affected patients. This article delves into the biological activity of glycerol phenylbutyrate, supported by various studies, case reports, and pharmacological data.
Glycerol phenylbutyrate is a prodrug that gets hydrolyzed by pancreatic lipases into phenylbutyric acid (PBA), which is then metabolized to phenylacetic acid (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted by the kidneys, thereby facilitating nitrogen excretion as an alternative to urea. This mechanism is crucial for patients with UCDs, where traditional urea synthesis is impaired due to enzyme deficiencies .
Pharmacokinetics
The pharmacokinetic profile of GPB has been studied extensively. Following oral administration, PBA reaches its peak plasma concentration (Cmax) at approximately 2 hours, while PAA peaks at around 4 hours. The systemic disposition shows that both GPB and sodium phenylbutyrate (NaPBA) have similar metabolic pathways but differ in their absorption rates and conversion efficiencies .
Key Pharmacokinetic Parameters
Parameter | Glycerol Phenylbutyrate | Sodium Phenylbutyrate |
---|---|---|
Tmax (PBA) | 2 hours | 2 hours |
Tmax (PAA) | 4 hours | 4 hours |
Cmax (PBA) | 37.0 µg/mL | - |
Cmax (PAA) | 14.9 µg/mL | - |
Cmax (PAGN) | 30.2 µg/mL | - |
Clinical Efficacy
A retrospective study involving 20 patients with UCDs demonstrated that switching from sodium-based scavengers to GPB resulted in significantly improved ammonia control and reduced hospitalizations due to hyperammonaemia. The study reported a decrease in hyperammonaemic episodes from an average of 1.6 to 0.2 per patient per year after switching to GPB .
In another randomized controlled trial involving patients with hepatic encephalopathy, GPB significantly reduced the proportion of patients experiencing HE events compared to placebo. The results indicated a reduction in total HE events and hospitalizations, highlighting GPB's potential beyond UCDs .
Safety Profile
The safety profile of GPB has been assessed across several studies. While adverse effects were noted, including gastrointestinal disturbances such as gastroesophageal reflux disease and vomiting, these were generally mild and manageable without discontinuing treatment . Importantly, GPB was found to be better tolerated than sodium phenylbutyrate, leading to improved patient compliance .
Case Studies
-
Case Study: Improved Metabolic Stability
An adolescent with ornithine transcarbamylase deficiency showed improved metabolic stability after switching from sodium phenylbutyrate to glycerol phenylbutyrate, indicating enhanced tolerance and efficacy in managing ammonia levels . -
Long-Term Treatment Outcomes
A long-term open-label study reported that patients maintained normal ammonia levels during treatment with GPB over a period of 12 months, demonstrating its effectiveness in chronic management .
Propiedades
IUPAC Name |
2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDBFLMJVAGKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210005 | |
Record name | Glycerol phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Glycerol phenylbutyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion. | |
Record name | Glycerol phenylbutyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
611168-24-2 | |
Record name | Glycerol phenylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611168-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol phenylbutyrate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol phenylbutyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycerol phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol Phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCEROL PHENYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.